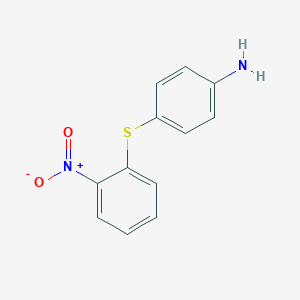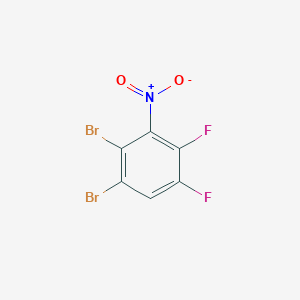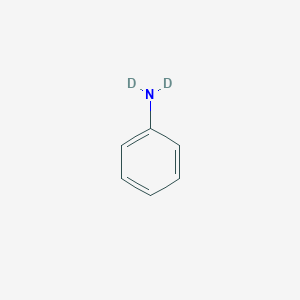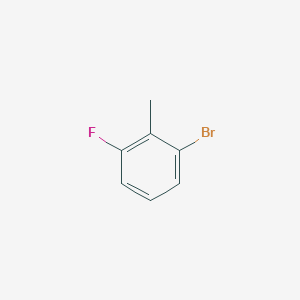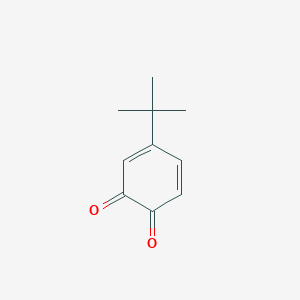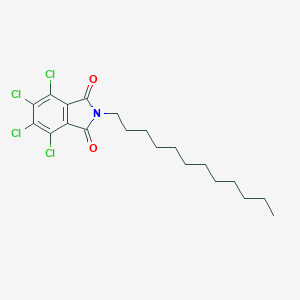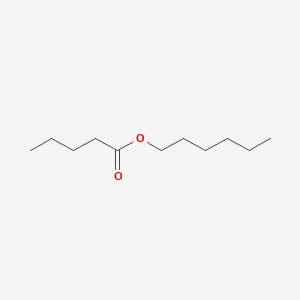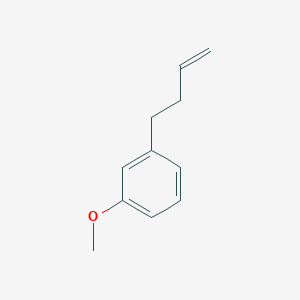
Cobalt sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt sulfide is a term used to describe a group of chemical compounds with the general formula Co_xS_y. These compounds are characterized by their black, semiconducting nature, and are typically insoluble in water. Well-known species include CoS, CoS_2, Co_3S_4, and Co_9S_8. Cobalt sulfides are significant due to their occurrence as minerals and their applications in various industrial processes .
Synthetic Routes and Reaction Conditions:
Solution-Based Synthesis: this compound can be synthesized by reacting cobalt salts with sulfide ions in aqueous solutions. For example, cobalt chloride can be reacted with sodium sulfide under controlled conditions to produce this compound.
Solvothermal Method: This involves dissolving cobalt salts in a solvent and heating the solution in a sealed vessel.
One-Pot Spray Pyrolysis: This method involves spraying a solution containing cobalt and sulfur precursors into a heated chamber, where rapid thermal decomposition occurs, forming this compound microspheres.
Industrial Production Methods:
Roasting and Extraction: this compound minerals are roasted in the presence of oxygen to convert them into cobalt oxide, which is then leached with sulfuric acid to extract cobalt.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cobalt oxide.
Reduction: this compound can be reduced to metallic cobalt under high-temperature conditions, often in the presence of reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide at high temperatures.
Substitution: Involves reagents like halogen gases or other chalcogenides under controlled conditions.
Major Products:
Oxidation: Produces cobalt oxide.
Reduction: Produces metallic cobalt.
Substitution: Produces various cobalt chalcogenides or halides.
Mechanism of Action
Target of Action
Cobalt sulfide is a chemical compound with a formula of Co_xS_y . It has been widely used in various application fields due to its lower price, abundant raw materials, and considerable reactive activity with relatively higher electrical conductivity, weaker metal–sulfur bonds, and better thermal stability . The primary targets of this compound are the electrochemical and photocatalytic processes .
Mode of Action
This compound interacts with its targets through its unique optical, electrical, and magnetic properties . In the field of photocatalysis, this compound acts as a co-catalyst, combined with host semiconductors for photocatalytic degradation . In electrochemical processes, this compound acts as an electrocatalyst . For instance, the oxidation and subsequent sulfidation of bulk this compound are exploited so that its composition and porous structure are manipulated to make bulk CoS_x as active as the state-of-the-art IrO_2 catalyst .
Biochemical Pathways
The dissolution of metal sulfides, including this compound, occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility. The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Pharmacokinetics
It’s important to note that the properties of this compound, such as its insolubility in water and its stability, may affect its bioavailability .
Result of Action
The result of this compound’s action depends on its application. In photocatalysis, this compound can enhance the degradation rate of certain substances . In electrocatalysis, this compound can improve the efficiency of reactions, such as the oxygen evolution reaction . In the context of metal sulfide dissolution, this compound contributes to the mobilization of metal cations from almost insoluble ores .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Co–S coordination environment can significantly affect the morphological and structural properties of the electrode and its electrochemical performance . Moreover, the concentration of certain ions in the solution, such as HPO_42−, can affect the efficiency of this compound in certain reactions .
Scientific Research Applications
Cobalt sulfide has a wide range of applications in scientific research due to its unique properties:
Comparison with Similar Compounds
Cobalt sulfide can be compared with other transition metal sulfides such as nickel sulfide, iron sulfide, and copper sulfide:
Nickel Sulfide: Similar in catalytic properties but has different electronic and structural characteristics.
Iron Sulfide: Often used in similar applications but has lower catalytic efficiency compared to this compound.
Copper Sulfide: Used in similar industrial applications but differs in its electrochemical properties and stability.
This compound stands out due to its higher conductivity, better stability, and enhanced catalytic performance, making it a preferred choice in many applications .
Properties
CAS No. |
1317-42-6 |
|---|---|
Molecular Formula |
CoS |
Molecular Weight |
91.00 g/mol |
IUPAC Name |
cobalt(2+);sulfide |
InChI |
InChI=1S/Co.S/q+2;-2 |
InChI Key |
INPLXZPZQSLHBR-UHFFFAOYSA-N |
SMILES |
S=[Co] |
Canonical SMILES |
[S-2].[Co+2] |
Color/Form |
Black amorphous powde |
density |
5.45 g/cu cm 5.5 g/cm³ |
melting_point |
1117 °C >1116 °C |
Key on ui other cas no. |
1317-42-6 |
physical_description |
OtherSolid; PelletsLargeCrystals GREY POWDER OR REDDISH-SILVERY CRYSTALS. |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
1317-42-6 (Parent) |
solubility |
Insoluble in water 0.00038 g/100 cc H2O at 18 °C Soluble in acid Solubility in water: none |
Synonyms |
cobalt sulfide cobalt sulphide cobaltous disulfide cobaltous sulfide jaipurite |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


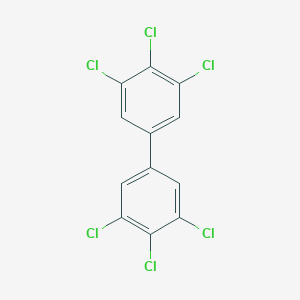
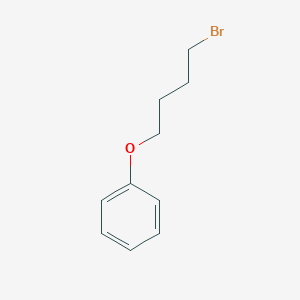
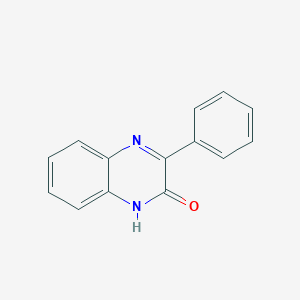
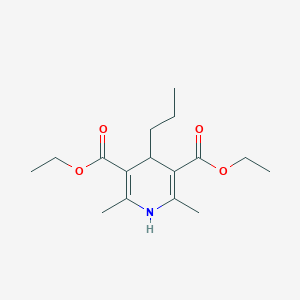
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
